5-Bromo-2-nitrobenzoic acid
CAS No.: 6950-43-2
Cat. No.: VC1967144
Molecular Formula: C7H4BrNO4
Molecular Weight: 246.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6950-43-2 |
---|---|
Molecular Formula | C7H4BrNO4 |
Molecular Weight | 246.01 g/mol |
IUPAC Name | 5-bromo-2-nitrobenzoic acid |
Standard InChI | InChI=1S/C7H4BrNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) |
Standard InChI Key | FNINYRSNPGPWEL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Information
5-Bromo-2-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₄BrNO₄ and a molecular weight of 246.01 g/mol . It is identified by the Chemical Abstracts Service (CAS) registry number 6950-43-2 . This compound belongs to the class of substituted benzoic acids, featuring a bromine atom at the 5-position and a nitro group at the 2-position of the benzene ring .
Nomenclature and Identifiers
The compound has several synonyms and identifiers in chemical databases and literature, which are summarized in Table 1.
Table 1: Nomenclature and Identification of 5-Bromo-2-nitrobenzoic acid
Parameter | Identifier |
---|---|
IUPAC Name | 5-bromo-2-nitrobenzoic acid |
CAS Number | 6950-43-2 |
Molecular Formula | C₇H₄BrNO₄ |
Molecular Weight | 246.01 g/mol |
European Community (EC) Number | 629-978-2 |
MDL Number | MFCD00093013 |
DSSTox Substance ID | DTXSID10289945 |
InChI Key | FNINYRSNPGPWEL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)C(=O)O)N+[O-] |
Physical and Chemical Properties
5-Bromo-2-nitrobenzoic acid possesses distinct physical and chemical properties that influence its behavior in various applications and reactions. Understanding these properties is essential for researchers and industrial users.
Physical Properties
The compound typically appears as a crystalline solid with a color ranging from white to light yellow or cream . Its physical properties are outlined in Table 2.
Table 2: Physical Properties of 5-Bromo-2-nitrobenzoic acid
Property | Value | Note |
---|---|---|
Melting Point | 139-141°C | Experimental value |
Boiling Point | 382.08°C | Rough estimate |
Density | 2.0176 g/cm³ | Rough estimate |
Refractive Index | 1.6500 | Estimate |
Appearance | Crystalline solid | White to cream color |
Storage Conditions | Sealed in dry container at room temperature | Recommended for stability |
Chemical Properties
Synthesis and Preparation Methods
There are several methods reported for the synthesis of 5-bromo-2-nitrobenzoic acid, with variations depending on the scale and application requirements.
Laboratory Scale Synthesis
While the search results don't provide a direct synthesis method specifically for 5-bromo-2-nitrobenzoic acid, we can draw parallels from the synthesis of its isomer, 2-bromo-5-nitrobenzoic acid, which is prepared through the nitration of 2-bromobenzoic acid .
For 5-bromo-2-nitrobenzoic acid, a similar approach would involve:
-
Starting with 2-nitrobenzoic acid
-
Performing selective bromination at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst
-
Purification of the final product
Industrial Scale Production
For industrial applications, the synthesis might be optimized for larger scales. Drawing insights from similar compounds, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid described in source , industrial production might involve:
-
Starting with more economical precursors
-
Multi-step processes optimized for yield and purity
-
Specific reaction conditions for selective functionalization
-
Purification methods suitable for large-scale operations
The optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is crucial for achieving high yields and purity in industrial settings .
Applications and Uses
5-Bromo-2-nitrobenzoic acid has several significant applications in organic synthesis and pharmaceutical development.
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its functional groups provide sites for further chemical transformations, making it useful in the development of:
-
Active pharmaceutical ingredients (APIs)
-
Drug precursors
-
Specialized pharmaceutical building blocks
Organic Synthesis
In organic chemistry, 5-bromo-2-nitrobenzoic acid acts as a versatile reagent for various transformations:
-
The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings)
-
The nitro group can be reduced to an amino group, opening pathways to other functional derivatives
-
The carboxylic acid function allows for esterification, amidation, and other carbonyl chemistry
Research and Development
The compound is used in academic and industrial research settings for developing new synthetic methodologies and investigating structure-activity relationships in potential bioactive compounds.
A similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the manufacturing of sodium-glucose cotransporter-2 (SGLT2) inhibitors for diabetes therapy .
Parameter | Classification |
---|---|
GHS Symbols | GHS05, GHS06 |
Signal Word | Warning/Danger |
Hazard Statements | H301+H311+H331-H314, H315, H319, H335 |
Hazard Classes | Skin Irrit. 2 (100%), Eye Irrit. 2 (100%), STOT SE 3 (100%), Acute Tox. 4 (25%) |
Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P305+P351+P338, and others |
Research Findings and Current Applications
Recent research has expanded the understanding and applications of 5-bromo-2-nitrobenzoic acid and related compounds.
Synthetic Methodology Development
Studies have focused on improving the synthesis and modification of brominated nitrobenzoic acids for various applications. For instance, research on related compounds has explored:
-
Optimized bromination conditions to enhance selectivity and yield
-
Improved purification methods to obtain high-purity product
-
Novel reaction pathways utilizing these compounds as building blocks
Pharmaceutical Applications
The pharmaceutical industry has shown significant interest in brominated nitrobenzoic acids, including 5-bromo-2-nitrobenzoic acid. Research has demonstrated their utility in:
-
Developing new therapeutic agents
-
Creating building blocks for complex pharmaceutical structures
A notable example is the use of similar brominated compounds in the synthesis of SGLT2 inhibitors, which are important medications for treating type 2 diabetes .
Comparative Analysis with Similar Compounds
To better understand the unique properties and applications of 5-bromo-2-nitrobenzoic acid, it is helpful to compare it with structurally similar compounds.
Comparison with Structural Isomers
Table 4: Comparison of 5-Bromo-2-nitrobenzoic acid with its isomer
Property | 5-Bromo-2-nitrobenzoic acid | 2-Bromo-5-nitrobenzoic acid |
---|---|---|
CAS Number | 6950-43-2 | 943-14-6 |
Melting Point | 139-141°C | 176.5-182.5°C |
Appearance | White to cream | Cream to brown |
Reactivity Pattern | Ortho-nitro influences carboxylic acid | Para-nitro relative to carboxylic acid |
This comparison highlights how the different positioning of functional groups affects physical properties and reactivity, despite the compounds having the same molecular formula.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume